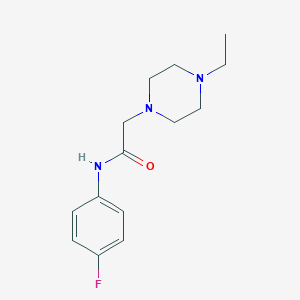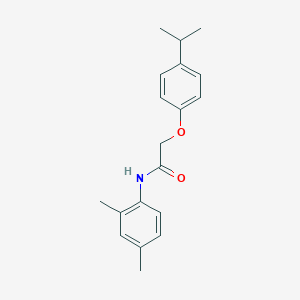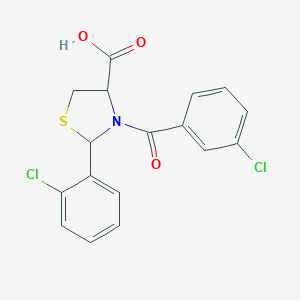![molecular formula C11H13Cl2NO3S B259197 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, also known as DCB-M, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the control of insect pest populations.
Biochemical and Physiological Effects
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the control of insect pest populations, and the synthesis of novel materials with unique properties. However, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the main limitations of using 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine, including the optimization of the synthesis method for higher yield and purity, the further investigation of its mechanism of action, and the exploration of its potential applications in other fields, such as materials science and biotechnology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine and its potential toxicity.
Conclusion
In conclusion, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The synthesis method of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been optimized for high yield and purity, and it has been extensively studied for its potential applications in various fields. The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. The future directions for the study of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine include the optimization of the synthesis method, further investigation of its mechanism of action, and exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine involves a multi-step process that includes the reaction of morpholine with 2,4-dichlorobenzyl chloride, followed by the reaction with sodium hydrosulfite to form the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Aplicaciones Científicas De Investigación
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In agriculture, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use as a pesticide due to its ability to control the growth of certain insect pests. In materials science, 4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine has been studied for its potential use in the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine |
|---|---|
Fórmula molecular |
C11H13Cl2NO3S |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
4-[(2,4-dichlorophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-10-2-1-9(11(13)7-10)8-18(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6,8H2 |
Clave InChI |
BJYZDPYXLGLVBN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1COCCN1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
